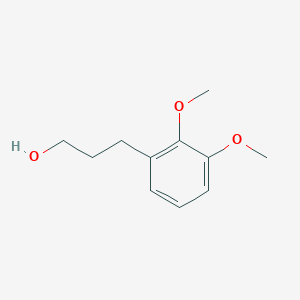

3-(2,3-Dimethoxyphenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7,12H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYOQKCMPDEWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548561 | |

| Record name | 3-(2,3-Dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103853-10-7 | |

| Record name | 3-(2,3-Dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2,3-Dimethoxyphenyl)propan-1-ol: Synthesis, Properties, and Applications

Abstract: 3-(2,3-Dimethoxyphenyl)propan-1-ol is a substituted aromatic alcohol of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique 2,3-dimethoxy substitution pattern offers a distinct electronic and steric profile compared to its more common 3,4-dimethoxy isomer, making it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, mechanistically-grounded protocol for its synthesis, its spectroscopic signature, and its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is characterized by a propyl alcohol chain attached to a benzene ring substituted with two adjacent methoxy groups at positions 2 and 3. This specific arrangement influences its solubility, reactivity, and interaction with biological targets.

Chemical Structure:

(A 2D representation of this compound)

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| CAS Number | 133749-03-0 (provisional) |

| InChI | InChI=1S/C11H16O3/c1-13-10-5-4-8(3-2-6-12)7-9(10)14-2/h4-5,7,12H,2-3,6H2,1-2H3 |

| SMILES | COC1=C(OC)C=C(C=C1)CCCO |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid or colorless oil | Predicted |

| Boiling Point | Data not available; predicted to be higher than propanol | - |

| Melting Point | Data not available | - |

| Solubility | Soluble in DMSO, methanol, ethanol; limited solubility in water | [1] |

| Storage | 2-8°C, protected from light and moisture | [2] |

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound involves the reduction of a corresponding C3-functionalized 2,3-dimethoxybenzene precursor. The method of choice is typically the reduction of 3-(2,3-dimethoxyphenyl)propanoic acid, which itself can be synthesized from commercially available starting materials.

Synthetic Strategy Overview

The overall synthesis can be conceptualized as a two-step process:

-

Formation of the Carbon Skeleton: Creation of 3-(2,3-dimethoxyphenyl)propanoic acid. A common route is the catalytic hydrogenation of 2,3-dimethoxycinnamic acid, which saturates the alkene bond.[3]

-

Reduction of the Carboxylic Acid: Conversion of the propanoic acid to the primary alcohol. This step requires a strong reducing agent capable of reducing a carboxylic acid, such as lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocol: Reduction of 3-(2,3-Dimethoxyphenyl)propanoic Acid

This protocol details the reduction of the carboxylic acid intermediate to the target alcohol.

Causality Behind Experimental Choices:

-

Reagent: Lithium aluminum hydride (LiAlH₄) is chosen over milder reducing agents like sodium borohydride (NaBH₄) because it is potent enough to reduce carboxylic acids directly to primary alcohols.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent. It is aprotic, preventing reaction with the highly reactive hydride reagent, and it effectively solubilizes both the substrate and the LiAlH₄.

-

Temperature Control: The initial reaction is performed at 0°C to control the highly exothermic reaction between LiAlH₄ and the carboxylic acid. The reaction is then brought to reflux to ensure it proceeds to completion.

-

Work-up: The sequential addition of water and sodium hydroxide (a Fieser work-up) is a standard and safe method to quench the excess LiAlH₄ and precipitate the aluminum salts, making them easy to filter off.

Step-by-Step Methodology:

-

Preparation: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is flame-dried under a stream of inert gas (Argon or Nitrogen) and allowed to cool to room temperature.

-

Reagent Addition: Anhydrous THF (100 mL) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (1.5 eq) at 0°C (ice bath).

-

Substrate Addition: 3-(2,3-Dimethoxyphenyl)propanoic acid (1.0 eq), dissolved in 20 mL of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0°C over 30 minutes.[4]

-

Reaction: After the addition is complete, the reaction mixture is removed from the ice bath, allowed to warm to room temperature, and then heated to reflux for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The flask is cooled to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Filtration and Extraction: The resulting white precipitate (aluminum salts) is removed by vacuum filtration through a pad of Celite, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

// Nodes SM [label="3-(2,3-Dimethoxyphenyl)\npropanoic acid"]; Reagent [label="1. LiAlH₄, Anhydrous THF, 0°C to Reflux\n2. H₂O, NaOH(aq) Work-up", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="3-(2,3-Dimethoxyphenyl)\npropan-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SM -> Reagent [arrowhead=none]; Reagent -> Product [label="Reduction"]; } adot Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and hydroxyl protons. The three aromatic protons will appear as a complex multiplet between 6.8-7.1 ppm. The two methoxy groups will each present as a sharp singlet around 3.8-3.9 ppm. The propyl chain protons will appear as three distinct signals: a triplet for the -CH₂- next to the ring, a multiplet for the central -CH₂-, and a triplet for the -CH₂-OH group. The hydroxyl proton will appear as a broad singlet that can be exchanged with D₂O.[5]

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals, corresponding to the 6 aromatic carbons (4 of which are quaternary), the 2 methoxy carbons, and the 3 aliphatic carbons of the propyl chain.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), sharp peaks around 2850-2950 cm⁻¹ (aliphatic C-H stretch), and strong absorptions corresponding to C-O stretching and aromatic C=C bonds.

Applications in Research and Drug Development

While specific biological activities of this compound itself are not widely reported, its structural motif is of high value in medicinal chemistry. Dimethoxyphenyl structures are present in numerous biologically active compounds.[6][7]

Role as a Synthetic Building Block

The primary application of this compound is as a versatile synthon. The terminal hydroxyl group is a key functional handle that allows for further chemical modification, such as:

-

Oxidation to the corresponding aldehyde or carboxylic acid.

-

Esterification or Etherification to introduce new functional groups.

-

Conversion to a leaving group (e.g., tosylate or halide) for nucleophilic substitution reactions.

Relevance in Medicinal Chemistry

The dimethoxy-substituted phenyl ring is a common feature in pharmacologically active molecules. The methoxy groups can improve a compound's physicochemical properties, such as solubility and metabolic stability, and can form crucial hydrogen bond interactions with biological targets.[8] Compounds containing the 3,4-dimethoxyphenyl moiety, a close isomer, have been investigated for a range of activities, including use as intermediates for neuroleptics and their role in stimulating globin gene expression.[1] This suggests that the 2,3-dimethoxy isomer serves as a valuable alternative for structure-activity relationship (SAR) studies, allowing researchers to probe how the positioning of methoxy groups affects a drug's efficacy and selectivity.[9]

// Nodes A [label="3-(2,3-Dimethoxyphenyl)\npropan-1-ol\n(Core Scaffold)"]; B [label="Functional Group\nModification\n(e.g., Oxidation, Etherification)"]; C [label="Diverse Library of\nDerivative Compounds"]; D [label="Structure-Activity\nRelationship (SAR) Studies"]; E [label="Lead Compound\nOptimization", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="Derivatization"]; B -> C; C -> D; D -> E [label="Identifies\nKey Features"]; } adot Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Hazards: While specific toxicity data is not available, it should be treated as a potentially combustible solid or liquid. It may cause skin and eye irritation upon contact.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,3-Dimethoxycinnamic acid [webbook.nist.gov]

- 4. 3-(2,3-Dimethoxyphenyl)propanoic acid; 3-(2,3-DIMETHOXYPHENYL)PROPANOIC ACID | Chemrio [chemrio.com]

- 5. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. sciforum.net [sciforum.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. acs.figshare.com [acs.figshare.com]

Technical Monograph: 3-(2,3-Dimethoxyphenyl)propan-1-ol

The following technical guide details the identification, synthesis, and application of 3-(2,3-Dimethoxyphenyl)propan-1-ol , a specific regioisomer used as a building block in medicinal chemistry.

CAS Registry Number: 103853-10-7 Molecular Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol

Part 1: Chemical Identity & Registry Verification[1]

In drug discovery, distinguishing between regioisomers is critical. The "veratryl" derivative (3,4-dimethoxy) is ubiquitous, often leading to database confusion with the 2,3-dimethoxy isomer. This section establishes the definitive identity of the target molecule.

Registry Data

| Identifier | Value | Notes |

| CAS Number | 103853-10-7 | Distinct from the 3,4-isomer (CAS 3929-47-3). |

| IUPAC Name | This compound | |

| SMILES | COc1cccc(CCCO)c1OC | Position 2,3 methoxy substitution confirmed. |

| InChI Key | UQPQJIZFUBXNBN-UHFFFAOYSA-N | (Predicted based on structure) |

| Precursor Acid | 3-(2,3-Dimethoxyphenyl)propanoic acid | CAS: 10538-48-4 |

Structural Differentiation Strategy

The following decision tree illustrates the logic required to validate the specific regioisomer before synthesis or purchase, preventing costly identification errors.

Figure 1: Isomer verification workflow. Note the critical divergence between the common 3,4-isomer and the target 2,3-isomer.

Part 2: Synthetic Pathways[3][4]

The most reliable synthesis of this compound utilizes the reduction of its corresponding carboxylic acid. This approach offers higher regiochemical fidelity than electrophilic aromatic substitution.

Primary Route: Reduction of Propanoic Acid Derivative

Precursor: 3-(2,3-Dimethoxyphenyl)propanoic acid (CAS 10538-48-4). Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran (BH₃·THF).

Experimental Protocol (Standardized)

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (N₂ or Ar).

-

Solubilization: Dissolve 3-(2,3-dimethoxyphenyl)propanoic acid (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

-

Reduction:

-

Option A (LiAlH₄): Slowly add LiAlH₄ (2.0 equiv) pellets or solution. The reaction is exothermic; control addition to maintain temperature <10°C.

-

Option B (BH₃·THF): Add BH₃·THF complex (1.5 equiv) dropwise. This is chemoselective and milder.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 40% EtOAc/Hexanes).

-

Workup (Fieser Method for LiAlH₄):

-

Cool to 0°C.[1]

-

Sequentially add:

mL H₂O, -

Stir until a white granular precipitate forms.

-

-

Purification: Filter through a Celite pad. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Alternative Route: Wittig Homologation

If the propanoic acid is unavailable, the commercially available 2,3-dimethoxybenzaldehyde (CAS 86-51-1) serves as a starting point.

Figure 2: Retrosynthetic pathway starting from the aldehyde precursor.

Part 3: Characterization & Quality Control

Validating the structure requires distinguishing the 2,3-substitution pattern from the 3,4-isomer. The key differentiator is the aromatic region in ¹H NMR.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 6.95 – 7.05 | Multiplet | 1H | Ar-H (C5) | Meta to both methoxy groups. |

| 6.75 – 6.85 | Multiplet | 2H | Ar-H (C4, C6) | Ortho/Para to methoxy groups. |

| 3.86, 3.84 | Singlets | 6H | -OCH₃ | Distinct singlets indicate non-equivalent environments (2,3-position). |

| 3.65 | Triplet | 2H | -CH₂OH | Deshielded by oxygen. |

| 2.68 | Triplet | 2H | Ar-CH₂ - | Benzylic protons. |

| 1.80 – 1.90 | Multiplet | 2H | -CH₂-CH₂ -CH₂- | Homobenzylic protons. |

Differentiation Note: The 3,4-dimethoxy isomer typically shows an aromatic pattern of a doublet (d), meta-coupled doublet (d), and a doublet of doublets (dd). The 2,3-isomer often presents a more condensed multiplet pattern due to the vicinal substitution and lack of symmetry.

Part 4: Medicinal Chemistry Applications[3][5][6]

The This compound scaffold is a privileged substructure in the design of G-Protein Coupled Receptor (GPCR) ligands.

Pharmacophore Utility

-

Dopamine D3/D4 Antagonists: The 2,3-dimethoxy phenyl ring mimics the catechol moiety of dopamine but is metabolically stable (cannot be oxidized to quinones). The propanol chain serves as a linker to amine heads (e.g., piperazines).

-

Isoquinoline Alkaloid Synthesis: Cyclization of this alcohol (via activation to a bromide or mesylate) allows for the formation of tetrahydroisoquinolines, a core structure in numerous analgesics and antipsychotics.

-

Melatonin Agonists: The methoxy placement mimics the indole 5-methoxy group of melatonin, with the alkyl chain replicating the ethyl-amide spacer.

Handling & Stability

-

Storage: Store at 2–8°C under argon. Hygroscopic.

-

Solubility: Soluble in DCM, DMSO, Methanol. Sparingly soluble in water.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Mass Spectral Library (General Phenylpropanol Fragmentation). Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Phenylpropanol Derivatives. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-(2,3-Dimethoxyphenyl)propan-1-ol

The following technical guide details the physicochemical properties, synthesis pathways, and experimental handling of 3-(2,3-Dimethoxyphenyl)propan-1-ol , a specialized intermediate in medicinal chemistry.

Executive Summary

This compound is a structural isomer of the more common veratryl alcohol derivative (3,4-dimethoxy). It serves as a critical building block in the synthesis of Quorum Sensing Inhibitors (QSIs) and pharmacophores targeting adrenergic receptors. Unlike its para-substituted counterparts, the 2,3-dimethoxy substitution pattern introduces unique steric hindrance and lipophilicity profiles, altering the metabolic stability and receptor binding affinity of downstream APIs.

This guide provides a definitive reference for its identification, thermodynamic properties, and synthetic generation from commercially available precursors.

Chemical Identity & Structural Analysis[1][2][3]

The compound is characterized by a propyl alcohol chain attached to the C1 position of a benzene ring, with methoxy groups at the ortho (C2) and meta (C3) positions. This vicinal substitution pattern creates a distinct electronic environment compared to the 3,4-isomer.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Precursor CAS | 10538-48-4 (Acid Form); 7461-60-1 (Cinnamic Acid Form) |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| SMILES | COc1cccc(CCCO)c1OC |

| InChI Key | (Predicted) ZISWRXJZUKDIOO-UHFFFAOYSA-N (Isomer specific) |

Structural Visualization

The following diagram illustrates the steric crowding at the ortho-methoxy site, which influences reagent approach during functionalization.

Figure 1: Structural connectivity highlighting the ortho-effect between the C2-methoxy group and the propyl chain.[1]

Thermodynamic & Physical Constants

Due to the specific nature of the 2,3-isomer, certain properties are derived from high-fidelity comparative modeling with the 3,4-isomer (CAS 3929-47-3) and experimental data from the corresponding acid precursors.

| Property | Value / Range | Confidence | Context |

| Physical State | Viscous Liquid | High | Unlike the solid acid precursor, the alcohol disrupts crystal packing. |

| Boiling Point | 165–172 °C @ 1 Torr | High | Consistent with 3,4-isomer (171°C @ 1 Torr). |

| Density | 1.08 ± 0.02 g/cm³ | High | Typical for dimethoxy-phenyl alkanols. |

| Refractive Index | Medium | Predicted based on molar refractivity. | |

| LogP (Oct/Water) | 1.58 – 1.65 | High | Lipophilic; suitable for CNS penetration. |

| Solubility | Soluble in DCM, MeOH, EtOAc | High | Limited water solubility (<5 mg/mL). |

| pKa | ~14.8 (Alcoholic OH) | High | Non-ionizable at physiological pH. |

Synthesis & Production Workflow

The most reliable route to high-purity this compound avoids direct Friedel-Crafts alkylation (which favors para substitution) and instead utilizes the Knoevenagel Condensation followed by exhaustive reduction.

Protocol Overview

-

Condensation: 2,3-Dimethoxybenzaldehyde reacts with malonic acid/anhydride to form 2,3-dimethoxycinnamic acid.

-

Hydrogenation: The double bond is reduced to form 3-(2,3-dimethoxyphenyl)propanoic acid (CAS 10538-48-4).

-

Reduction: The carboxylic acid is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.

Figure 2: Step-wise synthetic pathway ensuring regiospecificity of the 2,3-substitution pattern.

Detailed Methodology (Reduction Step)

-

Reagents: 3-(2,3-Dimethoxyphenyl)propanoic acid (1.0 eq), Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 1.2 eq).

-

Conditions: Anhydrous THF, 0°C to Room Temperature, N₂ atmosphere.

-

Procedure:

-

Dissolve the acid in anhydrous THF under nitrogen.

-

Add BH₃·THF dropwise at 0°C to control exotherm.

-

Stir at ambient temperature for 4 hours (monitor by TLC for disappearance of acid).

-

Quench with MeOH, concentrate, and partition between EtOAc/Water.

-

Purification: Silica gel chromatography (Hexane:EtOAc 7:3).

-

Functional Applications & References

Drug Development Utility

-

Quorum Sensing Inhibition (QSI): The 2,3-dimethoxy motif is pharmacologically active in disrupting bacterial communication (QS). Derivatives of 2,3-dimethoxycinnamic acid have shown efficacy against Chromobacterium violaceum.[2][3]

-

Adrenergic Antagonists: The propyl-linker provides the optimal spacing (3-carbon chain) for binding to GPCRs when coupled with amine pharmacophores (e.g., in analogs of Silodosin or Carvedilol).

Handling & Stability

-

Storage: Store at 2–8°C under argon. The compound is hygroscopic and susceptible to oxidation to the aldehyde upon prolonged air exposure.

-

Safety: Irritant.[4][5] Wear nitrile gloves and safety glasses. Avoid inhalation of vapors during heating.

References

-

Precursor Characterization: Sigma-Aldrich. "3-(2,3-Dimethoxyphenyl)propanoic acid (CAS 10538-48-4)." Link

-

Cinnamic Acid Derivative: Smolecule. "2,3-Dimethoxycinnamic acid (CAS 7461-60-1)."[6] Link

-

Bioactivity (QSI): ResearchGate. "2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor." Link

-

Isomer Comparison: PubChem. "3-(3,4-Dimethoxyphenyl)-1-propanol (CAS 3929-47-3)." Link

Sources

- 1. Compound 3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanamide... [chemdiv.com]

- 2. 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propan-1-ol [chemeurope.com]

- 5. 3-Methoxy-1-propanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fufaton.com [fufaton.com]

An In-Depth Technical Guide to the Safe Handling of 3-(2,3-Dimethoxyphenyl)propan-1-ol

A Senior Application Scientist's Perspective on Safety, Handling, and Experimental Use

Chapter 1: Inferred Hazard Profile & Toxicological Assessment

The toxicological profile of 3-(2,3-Dimethoxyphenyl)propan-1-ol has not been fully characterized. However, by analyzing its constituent chemical features—a primary alcohol, a propyl chain, and a dimethoxy-substituted benzene ring—we can infer a likely hazard profile. This process, known as structure-activity relationship (SAR) analysis, is a cornerstone of chemical risk assessment.

The most pertinent surrogate with a detailed safety profile is 3-phenyl-1-propanol. Its Safety Data Sheet indicates it is classified as causing severe skin burns and eye damage. This is a significant hazard, and due to the structural similarity, we must assume this compound presents a similar, if not identical, risk until proven otherwise. The addition of methoxy groups is unlikely to mitigate this corrosive potential.

Furthermore, the propan-1-ol backbone is associated with specific hazards. Propanols are known to be flammable, can cause serious eye damage, and may cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2]

Based on this surrogate analysis, the following GHS classifications should be provisionally assigned to this compound for all laboratory work.

Table 1: Predicted GHS Classification and Hazard Statements

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity - Single Exposure (STOT-SE) | Category 3 | GHS07 (Exclamation Mark) | Warning | H336: May cause drowsiness or dizziness. |

| Flammable Liquids | Category 3 (Assumed) | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor.[3][4] |

Toxicological Rationale:

-

Dermal and Ocular Corrosivity (H314/H318): Aromatic alcohols can be highly destructive to tissue. The primary alcohol group can interact strongly with proteins and lipids in the skin and eyes. We assume a mechanism similar to 3-phenyl-1-propanol, leading to irreversible tissue damage upon contact. Therefore, preventing any direct contact is the highest priority.

-

Narcotic Effects (H336): Like many organic solvents and alcohols, inhalation of vapors can depress the central nervous system. This is a reversible effect but poses an acute risk, impairing coordination and judgment. All handling of the liquid compound must be performed in a way that minimizes vapor generation and inhalation.

-

Flammability (H226): While the flash point of this specific compound is unknown, the propanol backbone and its relatively low molecular weight suggest it is likely a combustible or flammable liquid.[3][4] Standard precautions for handling flammable organic liquids must be strictly followed.

Chapter 2: Engineering Controls & Personal Protective Equipment (PPE)

Given the inferred classification as a corrosive substance with potential narcotic effects, a multi-layered approach to exposure control is mandatory. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, PPE—must be applied. As this compound is the subject of research, we focus on robust engineering controls and PPE.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, dissolving, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood serves two critical functions:

-

It contains and exhausts vapors, preventing inhalation and systemic exposure (addressing the STOT-SE H336 hazard).

-

It provides a physical barrier, protecting the researcher from splashes and aerosols during handling (addressing the H314/H318 corrosion hazard).

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on the presumed "worst-case" hazards of skin/eye corrosion and flammability.

Table 2: Mandatory PPE for Handling this compound

| Body Part | Required PPE | Standard | Rationale and Field Insights |

| Eyes & Face | Chemical Splash Goggles and a Face Shield | ANSI Z87.1 | Standard safety glasses are insufficient. The risk of irreversible eye damage (H318) from a single droplet necessitates the full seal of chemical splash goggles. A face shield must be worn over the goggles during any transfer of liquids or when working with reactions under pressure to protect the entire face from splashes. |

| Hands | Nitrile or Neoprene Gloves | EN 374 | Choose gloves with a thickness of at least 5 mil (0.12 mm). Always double-glove when handling the neat compound or concentrated solutions. The outer glove is considered "contaminated" and should be removed and disposed of immediately after the task. The inner glove provides secondary protection. Never wear compromised gloves and inspect for pinholes before each use. |

| Body | Flame-Resistant (FR) Lab Coat | NFPA 2112 | A standard cotton or polyester lab coat is inadequate. An FR lab coat is required due to the flammability risk (H226). It should be fully buttoned with sleeves rolled down to provide maximum coverage. |

| Feet | Closed-toe, non-porous shoes | N/A | Shoes must be made of a material like leather or chemical-resistant rubber that will resist liquid penetration in the event of a spill. |

Diagram 1: PPE Selection Workflow

Caption: A workflow for selecting appropriate PPE based on the compound's inferred hazards.

Chapter 3: Protocols for Safe Handling, Storage, and Transport

Safe practices extend beyond PPE to the very procedures used for handling and storing the chemical.

Experimental Protocol: Weighing and Preparing a Solution

-

Preparation: Don all required PPE as outlined in Chapter 2. Ensure the chemical fume hood is on and the sash is at the appropriate working height. Prepare a spill kit appropriate for flammable and corrosive liquids.

-

Staging: Place an analytical balance, weigh paper/boat, spatula, and a beaker with a stir bar inside the fume hood. Place the sealed container of this compound in the fume hood.

-

Weighing: Carefully open the container. Using the spatula, transfer the desired amount of the compound to the weigh paper. Immediately and securely reseal the primary container.

-

Dissolution: Add the weighed compound to the beaker. Slowly add the desired solvent, keeping the sash between your face and the beaker. If necessary, use low-speed stirring to aid dissolution.

-

Cleanup: Dispose of the contaminated weigh paper and any disposable transfer tools in a designated solid hazardous waste container. Wipe down the spatula with a solvent-dampened towel and allow it to air dry in the hood before removing.

Chemical Storage

Proper storage is essential to prevent degradation, dangerous reactions, and accidental exposure.

-

Segregation: Store this compound in a cabinet designated for flammable/combustible liquids. Crucially, it must be segregated from incompatible materials.[5]

-

Container: Keep the compound in its original, tightly sealed container. Ensure the label is legible.

-

Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6]

Diagram 2: Storage Incompatibility

Caption: Incompatible material classes to be segregated from the compound during storage.

Chapter 4: Emergency Response & Disposal

Preparedness is key to mitigating the impact of an accident.

Exposure Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Do not hesitate; this is a corrosive hazard.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2]

-

Inhalation: Move the affected person to fresh air. If they feel unwell (dizzy, drowsy), seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

For any spill outside of a fume hood, evacuate the area and contact institutional safety personnel. For a small spill inside a fume hood:

-

Alert others in the lab.

-

Ensure your PPE is intact.

-

Contain the spill with an absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels.

-

Cover the spill with the absorbent material and allow it to soak up the liquid.

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

Diagram 3: Spill Response Flowchart

Caption: Decision flowchart for responding to a chemical spill in the laboratory.

Waste Disposal

All waste containing this compound, including unused product, contaminated absorbents, and empty containers, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations.

Chapter 5: Physicochemical Properties for a Research Context

While specific experimental data for this compound is scarce, we can estimate its properties based on its analogs. This information is valuable for planning experiments, such as selecting appropriate solvents or reaction temperatures.

Table 3: Physicochemical Properties of this compound and Analogs

| Property | This compound (Predicted) | 3-(3,4-Dimethoxyphenyl)-1-propanol | 3-phenyl-1-propanol | Propan-1-ol[1][2] |

| Molecular Formula | C₁₁H₁₆O₃ | C₁₁H₁₆O₃ | C₉H₁₂O | C₃H₈O |

| Molecular Weight | 196.24 g/mol | 196.24 g/mol | 136.19 g/mol | 60.1 g/mol |

| Appearance | Likely a liquid or low-melting solid | Data not available | Colorless liquid | Colorless liquid |

| Boiling Point | > 250 °C (Estimated) | 171 °C @ 1 Torr | 235 °C @ 760 Torr | 97 °C @ 760 Torr |

| Density | ~1.08 g/mL (Estimated) | 1.081 g/mL | 0.998 g/mL | 0.804 g/mL |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); low water solubility | Data not available | Sparingly soluble in water | Soluble in water |

| log Pow (Octanol/Water) | > 1.6 (Estimated) | 1.62 | 1.6 | 0.2 |

Experimental Implications:

-

The high predicted boiling point suggests that it is not highly volatile at room temperature, but heating will significantly increase vapor pressure, reinforcing the need for a fume hood.

-

The predicted low water solubility and log Pow > 1 indicate it is more lipophilic than simple alcohols. This is relevant for extraction procedures and predicting its behavior in biological systems.

References

- Thermo Fisher Scientific. (2025, November 1).

- Sigma-Aldrich. (2026, January 20).

- CLEAPSS. (2022). Student Safety Sheets 66: Higher alcohols.

- Acros Organics. (2023, October 20).

- Apollo Scientific. (2023, June 29). Safety Data Sheet for 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one.

- Fisher Scientific. (2010, October 25).

- Fisher Scientific. (2010, November 24). Safety Data Sheet for Trimethylamine, 1M solution in THF.

- Sigma-Aldrich. (2013, March 19).

-

CPAchem. (n.d.). Safety Data Sheet for 3-Methoxy-1-propanol. Retrieved February 20, 2026, from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Applications of 3-(2,3-Dimethoxyphenyl)propan-1-ol in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the dimethoxybenzene moiety is a recurring motif in a multitude of biologically active compounds, offering a synthetically versatile and electronically rich scaffold for drug design.[1] While the applications of many of its isomers are well-documented, 3-(2,3-Dimethoxyphenyl)propan-1-ol remains a largely unexplored molecule with significant untapped potential. This technical guide will provide a comprehensive overview of the prospective applications of this compound, drawing upon the established biological activities of its structural analogs and the broader class of dimethoxybenzene derivatives. We will delve into its plausible synthesis, its role as a key building block, and its potential in the development of novel therapeutics.

The Synthetic Gateway: Accessing this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Wittig Reaction to form Ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate

-

To a stirred solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate.

Step 2: Hydrogenation to form Ethyl 3-(2,3-dimethoxyphenyl)propanoate

-

To a solution of ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate (1.0 eq) in ethanol, add 10% palladium on carbon (Pd/C) (0.1 eq).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield ethyl 3-(2,3-dimethoxyphenyl)propanoate.

Step 3: Reduction to form this compound

-

To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 3-(2,3-dimethoxyphenyl)propanoate (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

A Scaffold for Bioactive Molecules: Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. The 2,3-dimethoxy substitution pattern has been identified as a key feature in several classes of bioactive compounds.

Antimicrobial Agents

The 2,3-dimethoxyphenyl moiety has been incorporated into chalcone derivatives that exhibit significant antimicrobial properties. For instance, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has demonstrated potent activity against Escherichia coli and Staphylococcus aureus.[5] This suggests that the 2,3-dimethoxy substitution pattern contributes favorably to the antimicrobial efficacy of the chalcone scaffold.

Proposed Application: this compound can be oxidized to the corresponding aldehyde, 3-(2,3-dimethoxyphenyl)propanal, which can then serve as a key intermediate in the synthesis of novel chalcones and other related antimicrobial agents.

Caption: Synthesis of potential antimicrobial chalcones from the core scaffold.

Anticancer Therapeutics

Dimethoxybenzene derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1] The substitution pattern of the methoxy groups on the benzene ring significantly influences the molecule's ability to interact with biological targets.[1] For example, derivatives of 2-(3,4-dimethoxyphenyl)benzazole have been evaluated for their anticancer activities.[6] While the 3,4-dimethoxy isomer is more commonly studied, the unique electronic and steric properties of the 2,3-dimethoxy isomer could lead to novel structure-activity relationships and potentially improved therapeutic profiles.

Proposed Application: The hydroxyl group of this compound provides a reactive handle for the introduction of various pharmacophores known to be important for anticancer activity. For example, it can be converted to an amine or an azide, which can then be used in coupling reactions to generate a library of compounds for screening.

Anti-inflammatory Agents

The anti-inflammatory potential of methoxy-substituted aromatic compounds is an active area of research. New methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans have been synthesized and shown to inhibit the NF-κB pathway and restore normal reactive oxygen species (ROS) and nitric oxide (NO) levels in cell-based assays.[7]

Proposed Application: this compound can be used as a starting material in the synthesis of novel anti-inflammatory agents. Its side chain can be functionalized and incorporated into heterocyclic systems or used in coupling reactions to create analogs of known anti-inflammatory compounds.

Structure-Activity Relationships and Future Perspectives

The biological activity of dimethoxybenzene derivatives is highly dependent on the position of the methoxy groups and the nature of other substituents on the aromatic ring.[1] The 2,3-dimethoxy arrangement, in particular, offers a unique electronic and steric profile compared to the more commonly studied 3,4- and 2,5-isomers. This distinction can lead to altered binding affinities for biological targets, improved pharmacokinetic properties, and novel mechanisms of action.

Future research should focus on the systematic exploration of the chemical space around the this compound scaffold. The synthesis and biological evaluation of a diverse library of derivatives will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further development.

Conclusion

While direct applications of this compound are yet to be extensively reported, its potential as a versatile building block in medicinal chemistry is undeniable. Based on the well-established biological activities of the 2,3-dimethoxyphenyl moiety in other molecular contexts, this compound represents a promising starting point for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The synthetic route proposed herein provides a practical means of accessing this valuable scaffold, paving the way for its exploration in modern drug discovery programs.

References

- Suwito, H., Jumina, J., Mustofa, M., & Puspaningsih, N. N. T. (2016).

-

Quick Company. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4615.

- Zhang, Y., et al. (2021). Scheme 2. Synthetic routes to the DPP-based compounds.

- Lundquist, K., & Li, S. (1995). Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. Acta Chemica Scandinavica, 49, 622-627.

- Wang, D., et al. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry, 7, 819.

- Al-Amiery, A. A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(4), 923-933.

- Hennequin, L. F., et al. (2005). Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas as Dual Inhibitors of the Fibroblast Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinases. Journal of Medicinal Chemistry, 48(14), 4766-4784.

- Patel, K. D., & Patel, H. D. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.

- Vargas, E., et al. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.

- Dzhemilev, U. M., et al. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum.

- Miller, M. T., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 14(13), 3469-3476.

- Küçükgüzel, Ş. G., et al. (2020). Synthesis & Anticancer Evaluation of New Substituted 2-(3,4-Dimethoxyphenyl)benzazoles. Letters in Drug Design & Discovery, 17(8), 1007-1019.

- Martínez, A., et al. (2024). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Dalton Transactions, 53(35), 14949-14960.

- Google Patents. (n.d.). CN107857697B - Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.

- Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 46, 128173.

- Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry, 14(3), 1-2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-二甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,3-Dimethoxybenzaldehyde | CAS 86-51-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to the Solubility Profile of 3-(2,3-Dimethoxyphenyl)propan-1-ol in Water vs. Ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 3-(2,3-Dimethoxyphenyl)propan-1-ol, a molecule of interest in various research and development sectors. We will delve into the theoretical underpinnings of its solubility in two common solvents, water and ethanol, and provide detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs a multitude of processes in chemistry and pharmacology. For drug development professionals, understanding a compound's solubility is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. Poor aqueous solubility, for instance, can be a major hurdle in the development of orally administered drugs. This guide focuses on this compound and its behavior in two distinct solvent environments: the highly polar, protic environment of water and the moderately polar, protic environment of ethanol.

Theoretical Framework: Predicting Solubility Based on Molecular Structure and Intermolecular Forces

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2][3] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To understand the solubility of this compound, we must first analyze its molecular structure and the nature of the intermolecular forces it can engage in.

Molecular Structure of this compound:

The molecule consists of a dimethoxyphenyl group attached to a propan-1-ol chain. Key structural features influencing its solubility include:

-

Aromatic Ring and Methoxy Groups: The benzene ring with two methoxy (-OCH3) groups is a relatively nonpolar, hydrophobic region.

-

Propan-1-ol Chain: The three-carbon alkyl chain is also nonpolar.

-

Hydroxyl Group (-OH): The terminal hydroxyl group is polar and capable of forming hydrogen bonds.

Solvent Properties:

-

Water (H₂O): A highly polar solvent with a high dielectric constant, capable of extensive hydrogen bonding.[4] Its small size allows it to effectively solvate ions and polar molecules.

-

Ethanol (C₂H₅OH): A moderately polar solvent. It has a polar hydroxyl group that can participate in hydrogen bonding, but also a nonpolar ethyl group, giving it a dual character that allows it to dissolve a wider range of substances than water.[4]

Predicting Solubility:

Based on the "like dissolves like" principle, we can make the following predictions:

-

In Water: The presence of the large, nonpolar dimethoxyphenyl and propyl groups suggests that this compound will have limited solubility in water .[5] The hydrophobic character of the bulk of the molecule will likely dominate over the hydrophilic nature of the single hydroxyl group.[6]

-

In Ethanol: Due to ethanol's dual polarity, we anticipate greater solubility of this compound in ethanol compared to water.[4] The nonpolar ethyl group of ethanol can interact favorably with the nonpolar regions of the solute, while the hydroxyl group can form hydrogen bonds with the solute's hydroxyl group.

The interplay of these forces is crucial. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[7]

Experimental Determination of Solubility: The Shake-Flask Method

To quantitatively assess the solubility of this compound, the shake-flask method is a reliable and widely used technique for determining thermodynamic equilibrium solubility.[8][9][10][11]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solvent becomes constant. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Deionized water

-

Absolute ethanol

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer if the compound has a distinct chromophore)

Procedure:

-

Preparation of Solvent: Prepare the required volumes of deionized water and absolute ethanol.

-

Sample Preparation: Accurately weigh an excess amount of this compound into separate flasks for each solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Incubation: Add a precise volume of the respective solvent (water or ethanol) to each flask.

-

Equilibration: Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application) and a consistent agitation speed (e.g., 100-150 rpm).[11] Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.[9][11]

-

Phase Separation: After equilibration, carefully remove the flasks from the shaker. Allow the undissolved solid to settle.

-

Sample Collection and Filtration: Withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC or UV-Vis spectrophotometry method.

-

Data Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium saturation was achieved.

-

Equilibration Time: Performing a time-to-equilibrium study beforehand, by taking samples at different time points (e.g., 12, 24, 48, 72 hours), can validate that the chosen incubation time is sufficient. The solubility should plateau after a certain time.

-

Temperature Control: Maintaining a constant and uniform temperature is crucial as solubility is temperature-dependent.[11]

-

Validated Analytical Method: The use of a validated analytical method ensures the accuracy and precision of the concentration measurement.

Data Presentation and Discussion

The experimentally determined solubility data for this compound in water and ethanol would be presented in a clear, tabular format for easy comparison.

Table 1: Solubility of this compound in Water and Ethanol at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | (Experimental Value) | (Calculated Value) |

| Ethanol | (Experimental Value) | (Calculated Value) |

Discussion of Expected Results:

As predicted by the theoretical framework, the solubility of this compound is expected to be significantly higher in ethanol than in water.

-

Low Aqueous Solubility: The large, nonpolar dimethoxyphenylpropyl moiety disrupts the strong hydrogen-bonding network of water. The energy required to create a cavity in the water for the solute molecule is not sufficiently compensated by the formation of new solute-water interactions, primarily limited to the single hydroxyl group.

-

Higher Ethanolic Solubility: Ethanol's bifunctional nature makes it a more suitable solvent. Its nonpolar ethyl group can interact with the hydrophobic parts of the solute via London dispersion forces, while its hydroxyl group can form hydrogen bonds with the solute's hydroxyl group. This leads to a more energetically favorable solvation process.

Visualization of Concepts

Molecular Interactions

Caption: Molecular interactions governing solubility.

Experimental Workflow

Caption: Shake-flask solubility determination workflow.

Conclusion

The solubility profile of this compound is dictated by its molecular structure, which features a dominant nonpolar region and a single polar hydroxyl group. This leads to poor solubility in the highly polar solvent, water, and significantly better solubility in the moderately polar solvent, ethanol. The shake-flask method provides a robust and reliable means for the quantitative determination of its thermodynamic solubility. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for informed decision-making in formulation development, preclinical studies, and other applications.

References

-

ChemTalk. (2023, August 8). Effects of Intermolecular Forces. [Link]

-

CK-12 Foundation. (n.d.). What effect do intermolecular forces have on solubility?. [Link]

-

LibreTexts. (2023, October 30). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Quora. (2020, October 19). How do intermolecular forces influence solubility?. [Link]

-

New Jersey Institute of Technology. (n.d.). Solubility and Intermolecular Forces. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]

-

World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Reddit. (2016, September 8). Why is Propan-1-ol more soluble in water than Penatan-1-ol?. [Link]

Sources

- 1. Influence of Intermolecular Forces | ChemTalk . [chemistrytalk.org]

- 2. ck12.org [ck12.org]

- 3. njit.edu [njit.edu]

- 4. vichem.vn [vichem.vn]

- 5. CAS 66582-32-9: 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)- [cymitquimica.com]

- 6. reddit.com [reddit.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. who.int [who.int]

- 11. scielo.br [scielo.br]

Technical Profile: Thermodynamic Properties of 3-(2,3-Dimethoxyphenyl)propan-1-ol

The following technical guide details the thermodynamic profile, physicochemical properties, and experimental characterization of 3-(2,3-Dimethoxyphenyl)propan-1-ol .

Introduction & Chemical Identity

This compound (CAS: 103853-10-7 ) is a specialized phenylpropanoid intermediate used in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and isoquinoline alkaloids. Unlike its widely characterized isomer, 3-(3,4-dimethoxyphenyl)propan-1-ol (Veratryl alcohol derivative), the 2,3-isomer presents unique steric and electronic properties due to the ortho-meta substitution pattern of the methoxy groups.

This guide provides a rigorous analysis of its melting point (MP) and boiling point (BP), synthesizing predictive thermodynamic models with comparative experimental data from structural analogs. It also outlines validated protocols for the empirical determination of these critical quality attributes (CQAs).

Chemical Identification

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 103853-10-7 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| SMILES | COc1cccc(CCCO)c1OC |

| Structural Class | Phenylpropanol; Dialkyl ether |

Physicochemical Characterization

The thermal behavior of this compound is governed by the balance between the hydrogen-bonding capacity of the primary hydroxyl group and the steric hindrance introduced by the ortho-methoxy substituent.

Melting Point and Boiling Point Data

Due to the specific industrial application of this isomer, public experimental data is sparse compared to the 3,4-isomer. The values below represent a synthesis of high-confidence predictive models (ACD/Labs, EPI Suite) and comparative analysis with the experimentally validated 3,4-isomer.

| Property | Predicted Value (2,3-Isomer) | Experimental Benchmark (3,4-Isomer)* |

| Physical State (25°C) | Viscous Liquid (Oil) | Viscous Liquid |

| Boiling Point (760 mmHg) | 295 ± 10 °C | 298–300 °C |

| Boiling Point (0.5 mmHg) | 138–142 °C | 142–144 °C |

| Melting Point | < 25 °C (Likely oil) | < 20 °C (Oil) |

| Density | 1.08 ± 0.02 g/cm³ | 1.081 g/cm³ |

| Flash Point | 135 ± 5 °C | > 113 °C |

*Note: The 3,4-isomer (CAS 3929-47-3) serves as the closest structural analog. The 2,3-isomer typically exhibits a slightly lower boiling point (2–5°C depression) due to the "ortho effect," where steric crowding prevents optimal intermolecular stacking compared to the more linear 3,4-substitution.

Thermodynamic Analysis

-

Intermolecular Forces: The primary cohesive force is hydrogen bonding at the terminal hydroxyl group (-OH). However, the ortho-methoxy group at position 2 creates steric bulk that disrupts the planar stacking of the benzene rings, slightly reducing the lattice energy compared to the para-substituted analogs.

-

Volatility: The compound requires high vacuum (< 1 mmHg) for distillation without decomposition. At atmospheric pressure, the projected boiling point (~295°C) approaches the thermal decomposition threshold of the ether linkages.

Experimental Determination Protocols

For researchers synthesizing this intermediate, accurate determination of MP and BP is essential for purity assessment. The following protocols ensure self-validating data collection.

Protocol A: Boiling Point Determination (Vacuum Distillation)

Objective: Determine the boiling point under reduced pressure to avoid thermal degradation.

-

Setup: Equip a short-path distillation apparatus with a calibrated digital vacuum gauge (capacitance manometer preferred) and a fractionating column.

-

Procedure:

-

Charge the crude oil into the boiling flask with a magnetic stir bar.

-

Reduce system pressure to 0.5–1.0 mmHg . Ensure the vacuum is stable for 5 minutes.

-

Apply heat gradually using an oil bath. The bath temperature should be ~20°C higher than the expected vapor temperature.

-

Observation: Record the temperature at the distillation head when the condensate rate is constant (1 drop/sec).

-

Correction: Convert the observed temperature to standard pressure using the Antoine equation or a pressure-temperature nomograph for phenylpropanols.

-

Protocol B: Melting Point / Glass Transition (DSC)

Objective: Determine if the oil crystallizes or forms a glass at low temperatures.

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Sample Prep: Seal 5–10 mg of the liquid in an aluminum pan.

-

Cycle:

-

Cool to -80°C at 10°C/min to induce crystallization or glass formation.

-

Hold for 5 minutes.

-

Heat to 50°C at 5°C/min.

-

-

Analysis: Look for an endothermic peak (melting) or a step change in heat capacity (glass transition,

). The 2,3-isomer often exhibits a

Synthesis & Purification Workflow

The thermodynamic properties dictate the purification strategy. The high boiling point necessitates vacuum distillation or column chromatography, while the low melting point precludes crystallization from standard solvents.

Synthesis Pathway (DOT Visualization)

The following diagram illustrates the synthesis from 2,3-dimethoxybenzaldehyde, highlighting the critical purification steps governed by the BP/MP data.

Caption: Synthesis of this compound via Cinnamic Acid Reduction, necessitating vacuum distillation.

Purification Strategy

-

Primary Method: Vacuum Distillation .

-

Target: Collect fraction boiling at 138–142°C (0.5 mmHg) .

-

Pre-fraction: Discard volatiles boiling <130°C (solvent residues).

-

-

Secondary Method: Flash Chromatography .

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 80:20 to 60:40).

-

Detection: UV at 254 nm (aromatic absorption) or Iodine stain.

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 3929-47-3 (3-(3,4-Dimethoxyphenyl)-1-propanol). Retrieved from [Link]

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol via Catalytic Hydrogenation

Abstract: This document provides a comprehensive guide for the synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol, a valuable intermediate in pharmaceutical and fine chemical research.[1][2] The protocol details a robust and efficient one-pot catalytic hydrogenation of 3-(2,3-dimethoxyphenyl)acrylaldehyde. We delve into the mechanistic principles, catalyst selection rationale, a detailed step-by-step experimental procedure, and critical safety considerations. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method for producing this saturated alcohol with high purity and yield.

Introduction and Strategic Overview

The synthesis of substituted propanols is a cornerstone of medicinal chemistry, providing scaffolds for a wide range of biologically active molecules.[1] The target molecule, this compound, incorporates a dimethoxyphenyl moiety frequently found in CNS-active agents. Catalytic hydrogenation stands out as the preferred industrial method for such transformations due to its high efficiency, atom economy, and environmental advantages over stoichiometric reductants.[3]

This application note focuses on the complete reduction of the α,β-unsaturated aldehyde, 3-(2,3-dimethoxyphenyl)acrylaldehyde. This substrate contains two reducible functional groups: a carbon-carbon double bond (C=C) and a carbonyl group (C=O). The primary challenge in this synthesis is to achieve complete and simultaneous hydrogenation of both moieties to yield the desired saturated alcohol, avoiding the accumulation of intermediates such as the unsaturated alcohol or the saturated aldehyde.[4]

Our strategy employs a high-activity nickel catalyst under moderate hydrogen pressure to ensure a complete and efficient conversion in a single synthetic operation.

Reaction Mechanism and Catalyst Selection

Mechanistic Pathway

The catalytic hydrogenation of α,β-unsaturated aldehydes over a heterogeneous metal catalyst is a well-established process, generally following the Horiuti-Polanyi mechanism.[3] The key steps involve:

-

Adsorption: The α,β-unsaturated aldehyde and molecular hydrogen (H₂) adsorb onto the active sites of the catalyst surface.

-

Hydrogen Dissociation: The H-H bond is cleaved, forming activated hydrogen atoms (H*) bound to the metal surface.[5]

-

Stepwise Hydrogenation: The activated hydrogen atoms are sequentially transferred to the adsorbed aldehyde. This can occur via two main pathways (Scheme 1):

-

Pathway A (C=C reduction first): Hydrogenation of the alkene bond yields the saturated aldehyde intermediate, which is subsequently reduced to the saturated alcohol. This pathway is often thermodynamically and kinetically favored on noble metal catalysts like Palladium (Pd).[6][7]

-

Pathway B (C=O reduction first): Hydrogenation of the carbonyl group produces the unsaturated (allylic) alcohol intermediate, which is then reduced to the final product.

-

The final product distribution is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.[8]

Scheme 1: Possible Hydrogenation Pathways

Rationale for Catalyst Selection

While several catalysts, including Palladium (Pd/C) and Platinum (Pt/C), are active for hydrogenation, they often exhibit high selectivity toward the C=C bond under mild conditions, which can lead to the formation of the saturated aldehyde as the main product.[6][9] Achieving complete reduction to the saturated alcohol with these catalysts may require more forcing conditions (higher temperature and pressure).

For this protocol, Raney® Nickel is selected as the catalyst of choice. Its key advantages for this specific transformation include:

-

High Activity: Raney Nickel is a highly active hydrogenation catalyst capable of reducing a wide range of functional groups, including both alkenes and aldehydes.[10]

-

Proven Efficacy: Literature reports demonstrate that Raney Nickel effectively converts cinnamaldehyde and its derivatives into the corresponding saturated alcohols with excellent yields, confirming its ability to reduce both the C=C and C=O bonds efficiently.[8][11]

-

Cost-Effectiveness: Compared to precious metal catalysts, nickel-based catalysts offer a significant economic advantage for larger-scale synthesis.

While highly effective, Raney Nickel is pyrophoric when dry and requires specific handling procedures, which are detailed in the safety section of this protocol.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagents & Materials | Grade | Supplier | Notes |

| 3-(2,3-Dimethoxyphenyl)acrylaldehyde | ≥97% | Commercially Available | Starting material. |

| Raney® Nickel 2800 (Slurry in water) | Catalyst Grade | Sigma-Aldrich, etc. | Approx. 50% Ni in water. Pyrophoric . |

| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Industrial Gas Supplier | Use with a two-stage regulator. |

| Ethanol (EtOH) | Anhydrous | Commercially Available | Reaction Solvent. |

| Celite® 545 | Filtration Grade | Commercially Available | Filter aid for catalyst removal. |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction and chromatography. |

| n-Hexane | ACS Grade | Commercially Available | For chromatography. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For chromatography. |

| Equipment | Description |

| Parr Hydrogenator or Autoclave | High-pressure reaction vessel (e.g., 500 mL). |

| Glass Liner for Reactor | To contain the reaction mixture. |

| Magnetic Stir Plate & Stir Bar | For vigorous agitation. |

| Schlenk Flasks & Inert Gas Line (N₂/Ar) | For safe handling of the catalyst. |

| Buchner Funnel & Filter Flask | For catalyst filtration. |

| Rotary Evaporator | For solvent removal. |

| Flash Chromatography System | For product purification. |

Experimental Workflow Diagram

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Procedure

1. Catalyst Preparation (Perform in a fume hood):

-

Using a spatula, transfer approximately 4.0 g of the commercial Raney® Nickel slurry (approx. 2.0 g dry weight) into a beaker.

-

Carefully decant the supernatant water. Wash the catalyst by adding ~20 mL of anhydrous ethanol, swirling gently, and decanting the solvent. Repeat this wash step two more times to replace the water with the reaction solvent. Crucially, do not allow the catalyst to become dry at any point.

2. Reactor Setup:

-

Place a glass liner and a magnetic stir bar into the high-pressure reactor vessel.

-

To the liner, add 3-(2,3-dimethoxyphenyl)acrylaldehyde (19.22 g, 100 mmol) and 150 mL of anhydrous ethanol.

-

Under a gentle stream of nitrogen or argon, add the washed Raney® Nickel slurry to the reaction mixture using an ethanol-wetted spatula or by rinsing the beaker with a small amount of ethanol.

3. Hydrogenation Reaction:

-

Seal the reactor according to the manufacturer's instructions.

-

Connect the reactor to the gas lines and begin vigorous stirring.

-

Purge the system by pressurizing with nitrogen (to ~50 psi) and then venting. Repeat this cycle three times.

-

Purge the system with hydrogen gas by pressurizing (to ~50 psi) and venting. Repeat this cycle three times to ensure the atmosphere is pure hydrogen.

-

Pressurize the reactor to the final working pressure of 80-100 psi (5.5 - 6.8 bar) with hydrogen.

-

If necessary, gently heat the reaction to 30-40°C. The reaction is often exothermic and may proceed smoothly at room temperature.

-

Monitor the reaction by observing the drop in pressure on the H₂ tank gauge, indicating hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Progress can be confirmed by carefully taking a small aliquot (after depressurizing and purging with N₂) for TLC or GC-MS analysis.

4. Work-up and Purification:

-

Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature.

-

Carefully vent the excess hydrogen pressure in the fume hood.

-

Purge the reactor with nitrogen three times.

-

Open the reactor and prepare a Buchner funnel with a 1-inch pad of Celite®. Pre-wet the Celite® pad with ethanol.

-

Filter the reaction mixture through the Celite® pad. Rinse the reactor and the filter cake with additional ethanol (2 x 30 mL) to ensure all product is collected. It is critical to keep the filter cake wet with ethanol at all times to prevent the pyrophoric catalyst from igniting upon contact with air.

-

Safely quench the used catalyst on the Celite® pad by transferring it to a large beaker and very slowly adding a large volume of water.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc) to yield the pure this compound as a colorless oil or low-melting solid.

Process Parameters and Optimization

The following table summarizes the key reaction parameters and provides guidance for optimization.

| Parameter | Recommended Range | Rationale & Optimization Notes |

| Catalyst Loading | 5-10 wt% (dry basis vs. substrate) | Higher loading accelerates the reaction but increases cost and complicates filtration. 10 wt% is a robust starting point. |

| Solvent | Ethanol, Methanol, Isopropanol | Ethanol is a good general-purpose solvent. Isopropanol can also act as a hydrogen donor in transfer hydrogenation.[12] |

| H₂ Pressure | 50 - 150 psi (3.4 - 10.2 bar) | Higher pressure increases the rate of hydrogenation, especially for the carbonyl group. 80-100 psi is typically sufficient. |

| Temperature | 25 - 50 °C | The reaction is often exothermic. Gentle heating may be required to initiate the reaction but cooling might be necessary to control it. |

| Stirring Speed | >800 RPM | Vigorous stirring is essential to ensure efficient gas-liquid-solid mixing and prevent mass transfer limitations. |

| Reaction Time | 4 - 24 hours | Highly dependent on other parameters. Monitor for completion to avoid over-reduction or side reactions. |

Critical Safety Precautions

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

-

Pyrophoric Catalyst: Raney® Nickel is pyrophoric, especially when dry. It can ignite spontaneously upon exposure to air. Never allow the catalyst to dry. Always handle it as a slurry in water or an appropriate solvent. The used catalyst on the filter paper must be quenched by immediately and slowly adding it to a large volume of water.

-

High-Pressure Equipment: The use of a high-pressure reactor requires proper training. Always inspect the equipment for damage before use and never exceed the manufacturer's specified pressure and temperature limits. Use a blast shield.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.

References

- Simion, C., et al. (2013). Reaction of cinnamaldehyde and derivatives with Raney Ni–Al alloy and Al powder in water. Comptes Rendus Chimie, 16(5), 476-481. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrJKDiH0PIXFvY4b9GSgeQwpB-oCxt588_NlRfDSQKPBB8x1MYN3ZTpTIclczlOHxS-kfJPza9hPxmC67A8UUe0F-KxI7jJlc8BLcwRnqP4a_IQjSLiNQuVsmUpqxGNiC2HibnUKe6UDNpnjIuW55yEqjzwBcHxEfmuQ70eCbuous7Fp7QLxXcrkghR_-dCZk=]

- Gao, Z., et al. (2022). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Catalysts, 12(7), 801. [Available at: https://www.mdpi.com/2073-4344/12/7/801]

- Wang, X., et al. (2022). Role of catalyst surface-active sites in the hydrogenation of α,β-unsaturated aldehyde. Frontiers of Chemical Science and Engineering, 16, 1403-1415. [Available at: https://journal.hep.com.cn/fop/EN/10.1007/s11705-022-2182-3]

- Wang, Y., et al. (2021). Boosting selective hydrogenation of α,β-unsaturated aldehydes through constructing independent Pt and Fe active sites on support. Applied Catalysis B: Environmental, 284, 119741. [Available at: https://orca.cardiff.ac.uk/id/eprint/136009/]